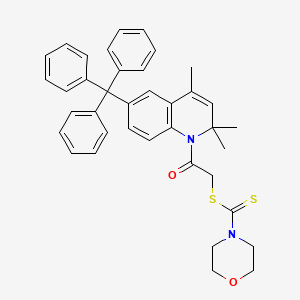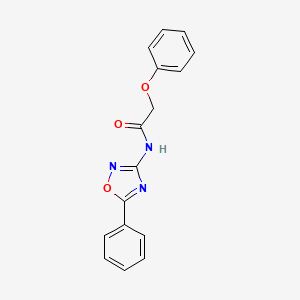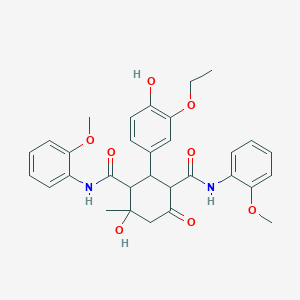
2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE is a synthetic compound that has gained attention in various scientific fields due to its unique chemical structure and versatile applications. This compound is characterized by a quinoline core, a morpholine carbodithioate group, and a variety of functional groups that contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE typically involves multiple steps, including the formation of the quinoline core, introduction of the morpholine carbodithioate moiety, and the trityl protection of the quinoline nitrogen. Specific conditions such as temperature, solvents, and catalysts play critical roles in these reactions. For instance, one common synthetic route involves the use of Friedlander synthesis for the quinoline formation, followed by nucleophilic substitution and protection steps.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions for yield and purity is paramount. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Use of reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Typical nucleophilic or electrophilic substitution reactions using halides or other leaving groups.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives that retain the core structure while introducing new functional groups.
Aplicaciones Científicas De Investigación
In Chemistry: The compound is utilized as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure aids in the study of reaction mechanisms and the development of new synthetic methodologies.
In Biology and Medicine: 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
In Industry: The compound finds applications in material science and as a catalyst in various industrial processes. Its stability and reactivity profile make it suitable for use in coatings, polymers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the morpholine carbodithioate group may inhibit specific enzymes by forming covalent bonds with active site residues. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other quinoline-based compounds, 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE stands out due to its trityl-protected nitrogen and the presence of the morpholine carbodithioate group. This makes it more stable and potentially more selective in its biological activities.
Similar Compounds
2-QUINOLYL ETHANETHIOATE
4-MORPHOLINOCARBONYL-QUINOLINE
6-TRITYL-QUINOLINE DERIVATIVES
Each of these compounds shares some structural similarities but differs in specific functional groups and overall reactivity, highlighting the unique properties of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE.
Propiedades
Fórmula molecular |
C38H38N2O2S2 |
|---|---|
Peso molecular |
618.9 g/mol |
Nombre IUPAC |
[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C38H38N2O2S2/c1-28-26-37(2,3)40(35(41)27-44-36(43)39-21-23-42-24-22-39)34-20-19-32(25-33(28)34)38(29-13-7-4-8-14-29,30-15-9-5-10-16-30)31-17-11-6-12-18-31/h4-20,25-26H,21-24,27H2,1-3H3 |
Clave InChI |
OHUDAEVXCUQKCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCOCC6)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040340.png)
![(1E)-1-(4-fluorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040347.png)
![N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B11040352.png)
![N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040357.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide](/img/structure/B11040368.png)
![Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate](/img/structure/B11040369.png)

![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040383.png)
![1-(furan-2-ylmethyl)-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11040384.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040388.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11040392.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one](/img/structure/B11040403.png)
